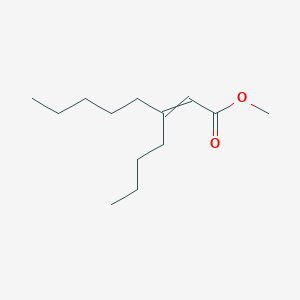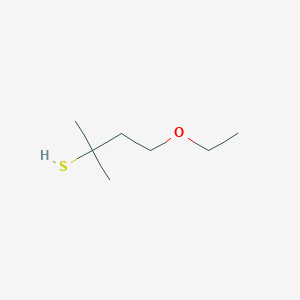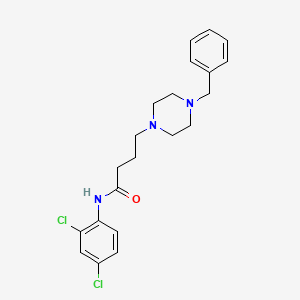![molecular formula C23H16O3 B14196010 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-74-7](/img/structure/B14196010.png)
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one: is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a methoxy group attached to the naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one can be achieved through several methods. One notable method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors, providing a waste-free approach for the synthesis of functionalized naphthofurans.
Another method involves the reaction of 2-phenylthio- or 2-ethylthio-1,4-naphthoquinones with lithium enolates or pyridinium ylides, followed by cyclization to form the desired naphthofuran compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of palladium-catalyzed reactions and efficient cyclization methods can facilitate large-scale production.
化学反应分析
Types of Reactions
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans with different functional groups.
科学研究应用
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of organic semiconductors and optoelectronic materials.
作用机制
The mechanism of action of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation . It also interacts with molecular targets such as microtubules and enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
- 2-Acetylnaphtho[2,3-b]furan-4,9-dione
- 2-Acetyl-4,9-dimethoxynaphtho[2,3-b]furan
- 2-(3-Furanoyl)benzoic acids
- 1,4-Naphthoquinones
Uniqueness
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural features, including the methoxy group and the fused naphthalene-furan ring system. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
917894-74-7 |
|---|---|
分子式 |
C23H16O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-(2-methoxynaphthalen-1-yl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C23H16O3/c1-25-19-11-10-14-6-2-4-8-17(14)21(19)22-18-9-5-3-7-15(18)12-16-13-26-23(24)20(16)22/h2-12H,13H2,1H3 |
InChI 键 |
ZHCCRQNRSZLGOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C4C(=CC5=CC=CC=C53)COC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
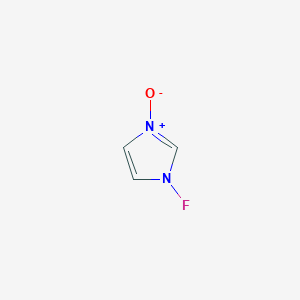
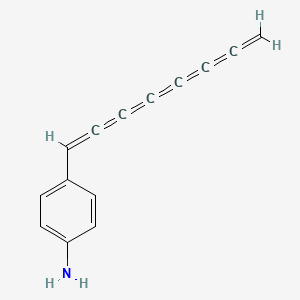
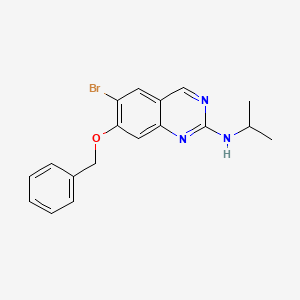
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
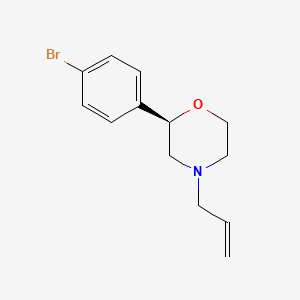
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
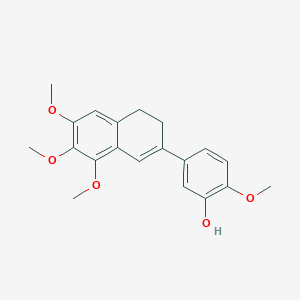
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
